4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a tetrahydropyran ring
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to further investigation .
Biochemical Pathways
The compound’s impact on these pathways and their downstream effects would need to be elucidated through additional research .
Pharmacokinetics
Further pharmacokinetic studies would be necessary to outline these properties .
Result of Action
Additional research would be required to describe these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative.
Formation of the Thiophene Derivative: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Coupling Reaction: The final step involves coupling the pyridine and thiophene derivatives to form the desired compound. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-
- 2H-Pyran-2-one, tetrahydro-4-methyl-
Uniqueness
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a tetrahydropyran ring. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
4-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-9-15(22-11-12)17(20)19-16(13-4-7-21-8-5-13)14-3-2-6-18-10-14/h2-3,6,9-11,13,16H,4-5,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHVFHDDSLQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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